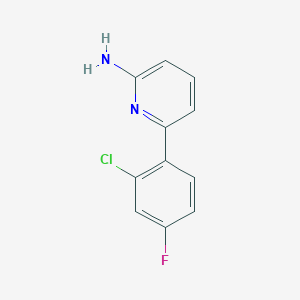

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine

CAS No.: 1309150-10-4

Cat. No.: VC5000370

Molecular Formula: C11H8ClFN2

Molecular Weight: 222.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309150-10-4 |

|---|---|

| Molecular Formula | C11H8ClFN2 |

| Molecular Weight | 222.65 |

| IUPAC Name | 6-(2-chloro-4-fluorophenyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |

| Standard InChI Key | XHSBJNHPLNCCLM-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a pyridine ring with two distinct substituents:

-

Amino group (-NH₂) at position 2, which enhances nucleophilicity and hydrogen-bonding potential.

-

2-Chloro-4-fluorophenyl group at position 6, introducing steric bulk and electronic effects via halogen atoms .

The planar pyridine ring facilitates π-π stacking interactions, while the chloro and fluoro substituents on the phenyl group modulate solubility and reactivity.

Spectroscopic Identification

-

¹H NMR: Protons on the pyridine ring resonate between δ 6.4–8.6 ppm, with deshielding observed for H atoms adjacent to electron-withdrawing groups .

-

Mass Spectrometry: A molecular ion peak at m/z 223 ([M+H]⁺) confirms the molecular weight, with fragmentation patterns indicative of chlorine and fluorine loss .

Synthetic Pathways

Multi-Component Condensation

A robust synthesis involves reacting substituted pyridin-2-amine with 2-chloro-4-fluorobenzaldehyde in methanol under acidic conditions (TosOH, 70°C) . The reaction proceeds via imine formation, followed by cyclization to yield the target compound:

Yield: 86% after purification by preparative HPLC .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using Pd₂(dba)₃ and XantPhos enables aryl-aryl bond formation between 6-bromopyridin-2-amine and 2-chloro-4-fluorophenylboronic acid :

Conditions: Toluene, 110°C, 12 hours. Yield: 70–75% .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.64 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Low in H₂O; soluble in DMSO, MeOH | |

| LogP | Estimated 2.8 (clogP) |

The low aqueous solubility is attributed to the hydrophobic phenyl and pyridine groups, while the amino group improves solubility in polar aprotic solvents .

Reactivity and Functionalization

Halogen Exchange Reactions

The chlorine atom at position 2 of the phenyl group can undergo nucleophilic substitution. For example, treatment with N-iodosuccinimide (NIS) in DMF replaces chlorine with iodine :

Amino Group Derivatization

The primary amine undergoes acylation or sulfonation. Reaction with trifluoroacetic anhydride in pyridine yields the corresponding amide :

Application: This derivatization enhances metabolic stability in drug candidates .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound’s planar structure mimics ATP-binding pockets in kinases. Functionalization at the amino group generates potent inhibitors of EGFR and ALK kinases, with IC₅₀ values in the nanomolar range .

Antibacterial Agents

Chlorine and fluorine substituents enhance membrane permeability, making the compound a precursor to quinolone-like antibiotics. Derivatives show activity against Gram-positive bacteria (MIC: 1–4 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume